molecular formula C11H10O2 B13117265 (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

Cat. No.: B13117265
M. Wt: 174.20 g/mol
InChI Key: WTUFOKOJVXNYTJ-LQZKHQHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6R,7S,9S)-pentacyclo[54002,603,1005,9]undecane-8,11-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is a derivative of pentacycloundecane, featuring a cage-like framework that imparts significant strain and unusual bond angles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: Reduction of the ketone groups can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of strain and unusual bond angles on reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.

    Medicine: Explored for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione exerts its effects is largely dependent on its interactions with other molecules. The compound’s strained structure and reactive ketone groups allow it to form strong interactions with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects or changes in material properties.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: A derivative with methyl groups at positions 1 and 7, exhibiting similar structural features but different reactivity.

    Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: The parent compound without the ketone groups, used to study the effects of functionalization on reactivity and properties.

Uniqueness

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is unique due to its specific stereochemistry and the presence of two ketone groups, which significantly influence its chemical behavior and potential applications. The compound’s strained structure and unusual bond angles make it a valuable model for studying the effects of molecular strain on reactivity and interactions.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

InChI

InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1

InChI Key

WTUFOKOJVXNYTJ-LQZKHQHBSA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@H]4C5C3C1C([C@H]2C4=O)C5=O

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.